

molecular structure and conformation of 2,5-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-4-fluoroaniline

Cat. No.: B1594060

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **2,5-Dichloro-4-fluoroaniline**

This guide provides a detailed examination of the molecular structure and conformational properties of **2,5-Dichloro-4-fluoroaniline** (CAS No: 2729-37-5), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} By integrating theoretical principles with spectroscopic analysis methodologies, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to 2,5-Dichloro-4-fluoroaniline

2,5-Dichloro-4-fluoroaniline is a polysubstituted aniline derivative featuring a complex interplay of electronic and steric effects that define its chemical behavior and reactivity. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its interaction with biological targets and for optimizing synthetic pathways. This guide elucidates these characteristics through a multi-faceted approach, combining computational modeling principles with established spectroscopic techniques.

Property	Value	Source
CAS Number	2729-37-5	[1]
Molecular Formula	C ₆ H ₄ Cl ₂ FN	[3] [4]
Molecular Weight	180.01 g/mol	[1] [3] [4]
Purity	Typically ≥98%	[1]

Molecular Geometry and Structural Parameters

The foundational structure of **2,5-Dichloro-4-fluoroaniline** consists of a benzene ring functionalized with an amino (-NH₂) group at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 4. The spatial arrangement of these substituents dictates the molecule's overall geometry, including bond lengths, bond angles, and dihedral angles.

The geometry is a direct consequence of the hybridization of the carbon atoms (sp²) and the nitrogen atom (approximately sp³), modified by the electronic nature of the substituents. The amino group acts as an electron-donating group through resonance, while the halogen atoms (Cl and F) are electron-withdrawing via the inductive effect. This electronic tug-of-war influences the aromatic system's electron density and bond characteristics. For instance, the C-N bond is expected to have some double-bond character, leading to a shorter bond length compared to a typical C-N single bond. Conversely, the C-Cl and C-F bonds are polarized due to the high electronegativity of the halogens.

Caption: Molecular structure of **2,5-Dichloro-4-fluoroaniline** with IUPAC numbering.

Conformational Analysis: The Amino Group Orientation

The most significant conformational variable in **2,5-Dichloro-4-fluoroaniline** is the rotation around the C1-N bond, which determines the orientation of the amino group's hydrogen atoms relative to the plane of the aromatic ring.

- **Steric Hindrance:** The chlorine atom at the C2 (ortho) position imposes a significant steric barrier. This repulsion between the bulky chlorine atom and the amino hydrogens disfavors a

planar conformation where the N-H bonds lie in the same plane as the ring. Consequently, the amino group is likely twisted out of the plane of the benzene ring.

- **Electronic Effects & Pyramidalization:** The nitrogen atom of the amino group is not perfectly planar (sp^2 hybridized) but exhibits some degree of pyramidalization (sp^3 character). The extent of this pyramidalization is influenced by the electronic push-pull between the electron-donating amino group and the electron-withdrawing ring.
- **Intramolecular Interactions:** A potential weak intramolecular hydrogen bond (N-H \cdots Cl) between one of the amino hydrogens and the ortho-chlorine atom could exist. Such an interaction would stabilize a specific rotational conformer, restricting the free rotation around the C1-N bond.

A definitive determination of the most stable conformer requires high-level computational modeling or precise crystallographic data, which are not publicly available for this specific isomer. However, based on related structures, a non-planar, twisted conformation of the amino group is the most probable low-energy state.[5]

Spectroscopic Characterization and Validation

Spectroscopic methods provide the empirical data necessary to confirm the molecule's structure and infer its conformational properties. A combined analytical approach using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy yields a comprehensive molecular fingerprint.[6]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending modes of the molecule's chemical bonds. The combination of FT-IR and FT-Raman is powerful due to their complementary selection rules.[6]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch	3300 - 3500	Asymmetric and symmetric stretching of the amino group. Typically appears as two distinct bands. ^[7]
Aromatic C-H Stretch	3000 - 3100	Stretching of the C-H bonds on the benzene ring.
Aromatic C=C Stretch	1400 - 1630	In-plane stretching vibrations of the aromatic ring, often appearing as a set of sharp bands. ^[7]
C-N Stretch	1250 - 1350	Stretching of the bond between the aromatic ring and the amino group. ^[7]
C-F Stretch	1100 - 1250	A strong, characteristic absorption due to the highly polar C-F bond. ^[7]
C-Cl Stretch	600 - 850	Stretching of the C-Cl bonds. These bands are often found in the fingerprint region. ^[7]

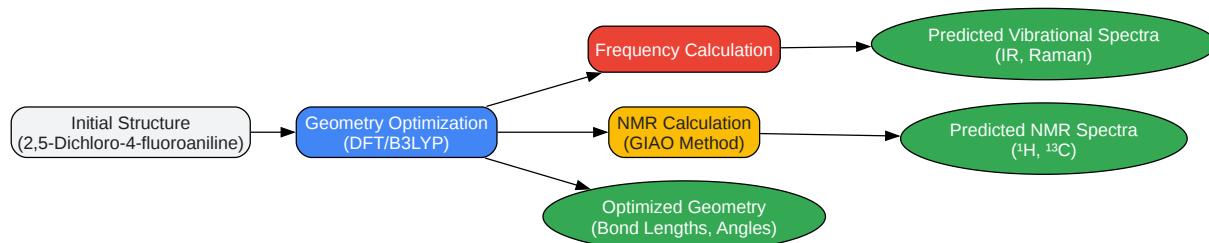
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

- ¹H NMR: The spectrum is expected to show two signals for the two non-equivalent aromatic protons, with their chemical shifts and splitting patterns (coupling constants) determined by their neighboring substituents. The amino group protons may appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

- ^{13}C NMR: The spectrum will display six distinct signals for the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the attached substituents; carbons bonded to the electronegative halogens (C2, C4, C5) will be shifted downfield.

UV-Visible Spectroscopy


The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Substituted anilines typically exhibit two main absorption bands ($\pi \rightarrow \pi^*$ transitions) in the 200-400 nm range. The exact position of the maximum absorbance (λ_{max}) is sensitive to the substitution pattern on the aromatic ring.[\[7\]](#)

The Role of Computational Chemistry

In the absence of single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), are indispensable for a deeper understanding of the molecular structure and conformation.[\[8\]](#)[\[9\]](#)[\[10\]](#) DFT allows for the theoretical prediction of geometric parameters, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy.[\[11\]](#)[\[12\]](#)[\[13\]](#)

A typical computational workflow involves:

- Geometry Optimization: Calculating the lowest-energy three-dimensional arrangement of atoms.
- Frequency Analysis: Confirming that the optimized structure is a true energy minimum and calculating the theoretical vibrational (IR and Raman) spectra.[\[14\]](#)
- NMR Chemical Shift Calculation: Predicting the ^1H and ^{13}C NMR spectra to compare with experimental data.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the computational analysis of a molecule using DFT.

Experimental Protocols for Structural Validation

The following protocols describe standard, self-validating methodologies for acquiring the spectroscopic data essential for the structural elucidation of **2,5-Dichloro-4-fluoroaniline**.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Principle: This protocol uses the KBr pellet method to obtain a high-quality infrared spectrum of the solid-state sample. The hygroscopic nature of KBr necessitates a moisture-free environment to prevent interference from water absorption bands.
- Methodology:
 - Sample Preparation: Finely grind 1-2 mg of **2,5-Dichloro-4-fluoroaniline** with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a homogenous, fine powder.
 - Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

- Background Spectrum: Place the empty spectrometer sample holder in the beam path and record a background spectrum. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
[\[15\]](#)
- Validation: The final spectrum should be free of broad O-H stretching bands around 3400 cm⁻¹, indicating a dry sample and KBr.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: This protocol details the acquisition of ¹H and ¹³C NMR spectra in a deuterated solvent. The deuterated solvent is essential as it is "invisible" in the ¹H spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field frequency.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve 5-10 mg of **2,5-Dichloro-4-fluoroaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
[\[7\]](#)
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0 ppm.
 - Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C), and the magnetic field is "locked" and "shimmed" to ensure homogeneity.
 - ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include spectral width, number of scans (typically 16-64), and relaxation delay.
[\[7\]](#)
 - ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (1024 or more) is required due

to the lower natural abundance of ^{13}C .[\[7\]](#)

- Validation: The solvent peak should be correctly identified, and the TMS peak should be sharp and precisely at 0.00 ppm.

Conclusion

The molecular architecture of **2,5-Dichloro-4-fluoroaniline** is defined by a substituted aromatic core with a conformationally flexible amino group. A comprehensive analysis, integrating the predictive power of computational chemistry with the empirical evidence from vibrational and nuclear magnetic resonance spectroscopy, is essential for a complete structural and conformational characterization. The steric hindrance from the ortho-chlorine substituent is the dominant factor influencing the non-planar orientation of the amino group. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the research and development of molecules derived from this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2729-37-5 Cas No. | 2,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. tdx.cat [tdx.cat]
- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular structure and conformation of 2,5-Dichloro-4-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594060#molecular-structure-and-conformation-of-2-5-dichloro-4-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com